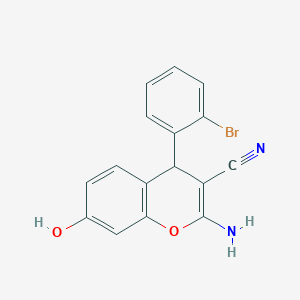

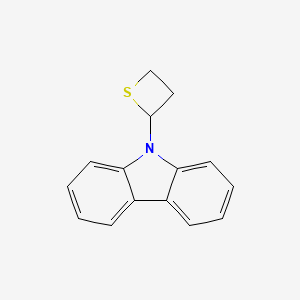

![molecular formula C24H30N2O5 B4939279 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B4939279.png)

4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is also known as ABT-199 or Venetoclax and is a B-cell lymphoma 2 (BCL-2) inhibitor.

Mechanism of Action

The mechanism of action of ABT-199 involves the inhibition of BCL-2, which is an anti-apoptotic protein that promotes cell survival. By inhibiting BCL-2, ABT-199 induces apoptosis (programmed cell death) in cancer cells, leading to their death. ABT-199 has a high affinity for BCL-2 and selectively targets cancer cells, sparing normal cells.

Biochemical and Physiological Effects:

ABT-199 has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth and reduce tumor burden in preclinical models. ABT-199 has a favorable pharmacokinetic profile and is well-tolerated in clinical trials. However, it can cause adverse effects, such as neutropenia (low white blood cell count) and thrombocytopenia (low platelet count).

Advantages and Limitations for Lab Experiments

ABT-199 has several advantages for lab experiments, including its high potency and selectivity for BCL-2. It is also available in a pure form, making it easy to use in experiments. However, ABT-199 has some limitations, such as its cost and availability. It is also important to consider the appropriate concentration and exposure time when using ABT-199 in experiments.

Future Directions

For the use of ABT-199 include investigating its use in combination with other drugs and in other types of cancer, as well as understanding mechanisms of resistance and developing strategies to overcome it.

Synthesis Methods

The synthesis method of ABT-199 involves several steps, including the reaction of 4-aminophenol with 3-methoxybenzaldehyde, followed by the reaction of the resulting Schiff base with acetic anhydride and piperidine. The final product is obtained by reacting the intermediate with 2-(3-methoxyphenyl)ethylamine and benzoyl chloride. The synthesis method of ABT-199 has been optimized to improve yield and purity.

Scientific Research Applications

ABT-199 has been extensively studied for its potential therapeutic applications in various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. It has shown promising results in clinical trials, particularly in patients with CLL who have relapsed or refractory disease. ABT-199 has also been investigated in combination with other drugs for the treatment of cancer.

Properties

IUPAC Name |

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-17(27)26-13-10-20(11-14-26)31-22-8-7-19(16-23(22)30-3)24(28)25-12-9-18-5-4-6-21(15-18)29-2/h4-8,15-16,20H,9-14H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWIJXLJCOAYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCCC3=CC(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4939205.png)

![1-(ethylsulfonyl)-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4939227.png)

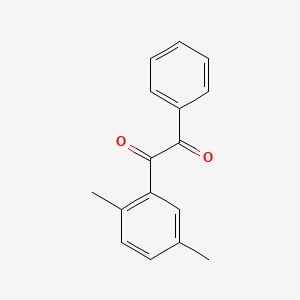

![methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate](/img/structure/B4939228.png)

![2-(4-chlorophenoxy)-2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4939237.png)

![6-amino-4-(2,5-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939255.png)

![7-(4-acetylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4939271.png)

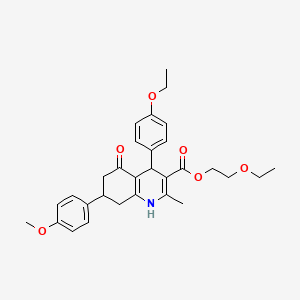

![3,3,6,6-tetramethyl-9-{4-[(3-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4939275.png)

![1-(3-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939291.png)

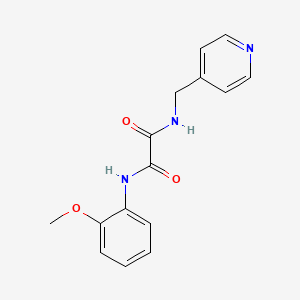

![N-cycloheptyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4939308.png)